molecular formula C19H15N3OS B15009286 2-(furan-2-yl)-N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}imidazo[1,2-a]pyridin-3-amine

2-(furan-2-yl)-N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}imidazo[1,2-a]pyridin-3-amine

Cat. No.: B15009286
M. Wt: 333.4 g/mol
InChI Key: GECWOBZFOJRLIX-DEDYPNTBSA-N
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Description

(E)-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE is a complex organic compound that features a furan ring, an imidazo[1,2-a]pyridine core, and a methanimine group attached to a 4-(methylsulfanyl)phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the furan ring and the 4-(methylsulfanyl)phenyl group. The final step involves the formation of the methanimine linkage under specific reaction conditions, such as the use of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The furan ring and the methylsulfanyl group can be oxidized under specific conditions.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the imine group results in the corresponding amine.

Scientific Research Applications

(E)-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine functional group but a simpler structure.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound used in peptide synthesis with a different core structure.

    Methyl 4-fluorobenzoate: A compound with a similar phenyl ring but different substituents.

Uniqueness

(E)-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE is unique due to its combination of a furan ring, an imidazo[1,2-a]pyridine core, and a methanimine linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

IUPAC Name

(E)-N-[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]-1-(4-methylsulfanylphenyl)methanimine

InChI

InChI=1S/C19H15N3OS/c1-24-15-9-7-14(8-10-15)13-20-19-18(16-5-4-12-23-16)21-17-6-2-3-11-22(17)19/h2-13H,1H3/b20-13+

InChI Key

GECWOBZFOJRLIX-DEDYPNTBSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/C2=C(N=C3N2C=CC=C3)C4=CC=CO4

Canonical SMILES

CSC1=CC=C(C=C1)C=NC2=C(N=C3N2C=CC=C3)C4=CC=CO4

Origin of Product

United States

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